![molecular formula C24H32ClN7O5 B607395 [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate CAS No. 674343-47-6](/img/structure/B607395.png)
[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EX-1314, also known as BMS-604992, is a growth hormone secretagogue receptor (GHSR) agonist.
Scientific Research Applications
Synthesis and Chemical Properties
- Fused and Pendant Pyrazole Heterocyclic Compounds : A study by Tagdiwala and Rangnekar (2007) explored the synthesis of fused and pendant pyrazole heterocyclic compounds from 5-amino-3-methyl-1-phenylpyrazole, which shares a similar structural framework with the compound . These compounds were evaluated as fluorescent brightening agents (Tagdiwala & Rangnekar, 2007).
Biological Activity
Antibacterial Activity of Indolylthiadiazole Derivatives : Singh et al. (2010) synthesized derivatives of indolylthiadiazole, related structurally to the compound , and evaluated their antibacterial activity. They found that some derivatives exhibited significant antibacterial properties (Singh, Sexana, Kumar, & Kumar, 2010).
Antioxidant and Anticancer Activity : Tumosienė et al. (2020) studied derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear resemblance to the compound , for their antioxidant and anticancer activities. Some derivatives showed promising results in these areas (Tumosienė et al., 2020).
Synthesis Methods
- Convenient Synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles : Taha (2008) described a method for synthesizing 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which are structurally related to the compound . This study provides insight into the synthesis techniques that could potentially be applied to similar compounds (Taha, 2008).
Molecular Structure and Characterization
- Synthesis and Structure of Naphtho-Triazoloquinazoline Derivatives : Markosyan et al. (2000) conducted a study on the synthesis and structure of naphtho-triazoloquinazoline derivatives, which are chemically similar to the compound . This research provides valuable information on the molecular structure and characterization of such compounds (Markosyan et al., 2000).
properties
CAS RN |
674343-47-6 |
|---|---|
Molecular Formula |
C24H32ClN7O5 |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C24H31N7O5.ClH/c1-24(2,26)22(33)27-18(15-35-13-16-8-5-4-6-9-16)21-29-28-20-11-7-10-17(31(20)21)14-36-23(34)30(3)12-19(25)32;/h4-11,18H,12-15,26H2,1-3H3,(H2,25,32)(H,27,33);1H/t18-;/m1./s1 |
InChI Key |
DFDPBEQMMOYQHK-GMUIIQOCSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl |
SMILES |
CC(C)(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C3=NN=C4N3C(=CC=C4)COC(=O)NCCC(=O)N)N |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EX-1314; EX 1314; EX1314; EX-1314 HCl; EX-1314 hydrochloride, BMS-604992; BMS604992; BMS 604992. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







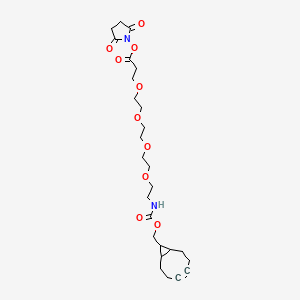
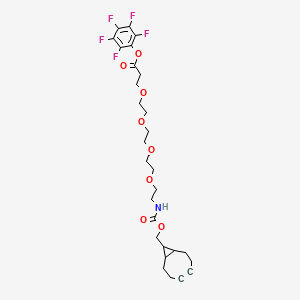

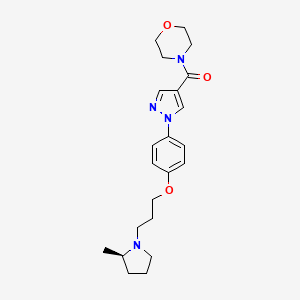

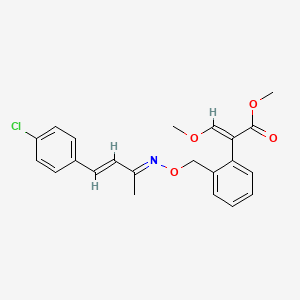

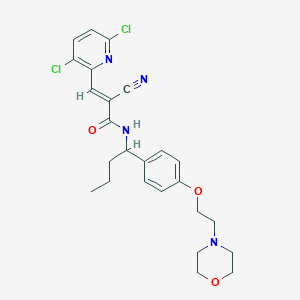
![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)
![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)